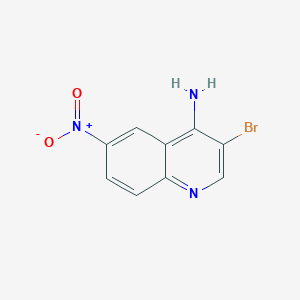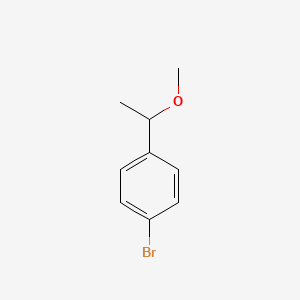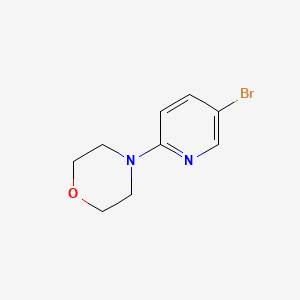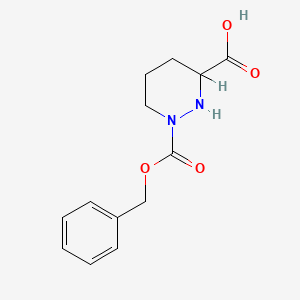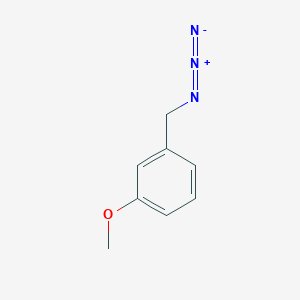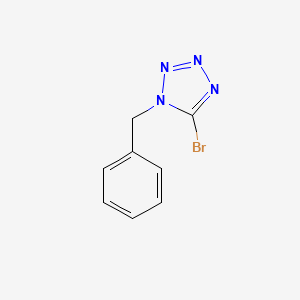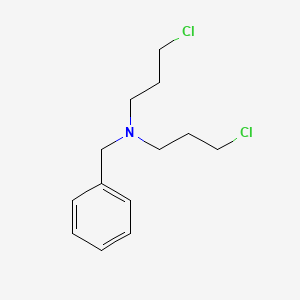
2-Amino-5-nitrobenzenethiol
概述
描述
2-Amino-5-nitrobenzenethiol is a compound that is not directly synthesized or characterized in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar molecules. The amino and nitro substituents are known to have significant effects on the electronic system of benzene rings, influencing the directionality of electrophilic substitution reactions .
Synthesis Analysis
The synthesis of related compounds, such as 4-aminobenzenethiol, involves nucleophilic substitution and reduction reactions starting from p-nitrochlorobenzene . Another related compound, 2-amino-5-methyl-3-nitrobenzenethiol, is prepared through alkaline hydrolysis of a benzothiazole derivative, followed by condensation with halonitrobenzenes . These methods suggest that the synthesis of 2-amino-5-nitrobenzenethiol could potentially be achieved through similar nucleophilic substitution and reduction strategies.
Molecular Structure Analysis
The molecular structure of 5-amino-2-nitrobenzoic acid, a compound with a similar substitution pattern to 2-amino-5-nitrobenzenethiol, has been determined by X-ray diffraction. It crystallizes in the monoclinic P21/c space group, and its molecules form dimers through intermolecular hydrogen bonds . This information can be indicative of the potential molecular interactions and crystalline structure that 2-amino-5-nitrobenzenethiol might exhibit.
Chemical Reactions Analysis
The amino and nitro groups on a benzene ring can direct electrophilic aromatic substitution. The amino group activates the ortho and para positions, while the nitro group deactivates these positions . The reactivity of 2-amino-5-nitrobenzenethiol would likely be influenced by these substituent effects, favoring reactions at specific positions on the benzene ring.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as 4-aminobenzenethiol, include a white powder appearance and a melting point range of 39.1°C to 40.9°C . The chemical properties of nitro and amino substituted benzene derivatives are characterized by their reactivity in electrophilic substitution and their ability to form various heterocyclic compounds . The IR spectra of 2-aminobenzoxazole derivatives indicate that these compounds exist in different forms depending on their state (solid or solution) . These insights can be extrapolated to predict the physical and chemical properties of 2-amino-5-nitrobenzenethiol.
科学研究应用
1. Plasmon-Driven Selective Reduction Reactions
- Summary of the Application: 2-Amino-5-nitrobenzenethiol (2A-5-NBT) is used in plasmon-driven selective reduction reactions to produce 3,3’-dimercapto-4,4’-diaminoazobenzene, an azobenzene derivative .
- Methods of Application: The process involves using surface-enhanced Raman scattering (SERS) spectroscopy, supported by theoretical calculations . The SERS spectra demonstrated that two 5-nitro groups of 2A-5-NBTs were selectively reduced to the –N=N– chemical bond of 3,3’-dimercapto-4,4’-diaminoazobenzene .
- Results or Outcomes: The experimental results revealed that aqueous environments were preferable to ambient atmospheric environments for this selective reduction reaction . The product is very stable in aqueous environments .
2. Synthesis of Organic Single Crystals
- Summary of the Application: 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals .
- Methods of Application: The crystals were grown using the conventional slow evaporation solution technique (SEST) . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
3. Chemical Fixation of CO2
- Summary of the Application: 2-Aminobenzenethiols, including 2-Amino-5-nitrobenzenethiol, are used in the chemical fixation of CO2 into benzothiazol(on)es .
- Methods of Application: The process involves the cyclization of easily accessible 2-aminobenzenethiols with CO2 . This method has recently emerged as an efficient and sustainable way to construct benzothiazole and benzothiazol-2-one derivatives .
- Results or Outcomes: The cyclization of 2-aminobenzenethiols with CO2 has been recognized as a significant advancement in the synthesis of benzothiazole and benzothiazol-2-one derivatives .
4. Material Science
- Summary of the Application: 2-Amino-5-nitrobenzenethiol is used in the synthesis of materials, including organic single crystals .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not detailed in the source .
5. Synthesis of Functionalized Azole Compounds
- Summary of the Application: 2-Aminobenzenethiols, including 2-Amino-5-nitrobenzenethiol, are used in the chemical fixation of CO2 into functionalized azole compounds .
- Methods of Application: The process involves the cyclization of easily accessible 2-aminobenzenethiols with CO2 . This method has recently emerged as an efficient and sustainable way to construct functionalized azole compounds .
- Results or Outcomes: The cyclization of 2-aminobenzenethiols with CO2 has been recognized as a significant advancement in the synthesis of functionalized azole compounds .
6. Synthesis of Aromatic Azobenzene Derivative Compounds
- Summary of the Application: 2-Amino-5-nitrobenzenethiol is used in plasmon-driven selective reduction reactions to synthesize aromatic azobenzene derivative compounds .
- Methods of Application: The process involves using surface-enhanced Raman scattering (SERS) spectroscopy . The SERS spectra demonstrated that two 5-nitro groups of 2A-5-NBTs were selectively reduced to the –N=N– chemical bond of 3,3’-dimercapto-4,4’-diaminoazobenzene .
- Results or Outcomes: The experimental results revealed that aqueous environments were preferable to ambient atmospheric environments for this selective reduction reaction . The product is very stable in aqueous environments .
属性
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzenethiol | |
CAS RN |
23451-98-1 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


